molecular formula C10H14N2O B13186153 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13186153
M. Wt: 178.23 g/mol
InChI Key: NNHGUUUBDXODJQ-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a polyheterocyclic compound featuring a fused pyrrolo-pyrimidinone scaffold. This structure is characterized by three methyl substituents at positions 2, 7, and 7 of the bicyclic system. The pyrrolo[1,2-a]pyrimidinone core is a privileged scaffold in medicinal chemistry due to its versatility in drug design, with analogs exhibiting diverse biological activities such as antipsychotic, anti-HIV, and enzyme inhibitory effects .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2,7,7-trimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-7-4-9(13)12-6-10(2,3)5-8(12)11-7/h4H,5-6H2,1-3H3

InChI Key

NNHGUUUBDXODJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CC(CC2=N1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, but preliminary findings suggest involvement in radical mechanistic pathways .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related pyrrolo/pyrido-pyrimidinones (Table 1). Key differences include substituent positions, functional groups, and ring fusion patterns:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key References
2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one C₁₁H₁₆N₂O 192.26* 2,7,7-Trimethyl substitution
7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one C₁₆H₁₅N₃O₃ 297.31 2-(4-Nitrophenyl), 7-methyl
2-Ethyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one C₁₁H₁₆N₂O 192.26 2-Ethyl, 7,7-dimethyl
Risperidone (3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) C₂₃H₂₇FN₄O₂ 410.49 Pyrido-pyrimidinone core with piperidine/fluorobenzoxazole substituents
6-Phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one C₁₃H₁₄N₂O 214.26 6-Phenyl substitution

*Molecular weight inferred from structural similarity to .

Key Observations:

  • Substituent Effects: The 2,7,7-trimethyl analog lacks aromatic substituents (e.g., 4-nitrophenyl in ), likely reducing steric hindrance and polarity compared to bulkier derivatives.
  • Ring Fusion: Pyrido-pyrimidinones (e.g., risperidone) exhibit expanded conjugation vs.
  • Bioisosteric Replacements: Thieno- or pyrazolo-fused analogs (e.g., in ) introduce heteroatoms that modulate electronic properties and solubility .

Biological Activity

2,7,7-Trimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2059941-12-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of 178.23 g/mol. Its structural characteristics position it as a member of the pyrrolopyrimidine family, which has been associated with various biological activities.

PropertyValue
CAS Number2059941-12-5
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Biological Activity Overview

Research has indicated that compounds within the pyrrolopyrimidine class exhibit a range of biological activities including anticancer, antiviral, and antibacterial effects. The specific biological activity of this compound is primarily characterized by its interaction with various enzymes and cellular pathways.

Anticancer Activity

A study published in MDPI highlighted the potential of pyrrolopyrimidine derivatives as anticancer agents. The compound was evaluated against several cancer cell lines including HepG2 and HeLa. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)
HepG243.15 - 68.17
HeLaVaries (dependent on substituents)
MDA-MB-231Varies (dependent on substituents)
MCF-7Varies (dependent on substituents)

The study indicated that structural modifications such as halogen substitutions significantly influence the cytotoxicity profile of related compounds.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases such as EGFR and CDK2. These targets are critical in cell cycle regulation and proliferation pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at specific positions on the pyrrolopyrimidine scaffold can enhance biological activity. For instance:

  • Halogen Substituents : Compounds with chlorine or fluorine at the 2-position exhibited increased cytotoxicity against HepG2 cells.

Table 2: Influence of Substituents on Cytotoxicity

SubstituentEffect on Activity
Chlorine (2-Cl)Increased cytotoxicity
Fluorine (2-F)Moderate activity
Hydroxyl (2-OH)Moderate impact

Case Studies

Several case studies have documented the efficacy of pyrrolopyrimidine derivatives in preclinical models:

  • Study on EGFR Inhibition : A derivative showed promising results in inhibiting EGFR in vitro with an IC50 value significantly lower than standard treatments.
  • In Vivo Studies : Animal models treated with derivatives of this compound demonstrated reduced tumor growth rates compared to control groups.

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